molecular formula C12H15FO B12095329 1-(2-Fluorophenyl)cyclohexan-1-ol

1-(2-Fluorophenyl)cyclohexan-1-ol

Cat. No.: B12095329
M. Wt: 194.24 g/mol
InChI Key: GRNLHASJCILCEY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15FO It is a cyclohexanol derivative where a fluorophenyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-fluorophenyl magnesium bromide (Grignard reagent). The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then hydrolyzed to yield the desired alcohol. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluorophenyl)cyclohexanone or 1-(2-Fluorophenyl)cyclohexanoic acid.

    Reduction: Formation of 1-(2-Fluorophenyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclohexan-1-ol
  • 2-Cyclohexen-1-ol
  • 1-Cyclohexen-3-ol

Uniqueness

1-(2-Fluorophenyl)cyclohexan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-(2-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

GRNLHASJCILCEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2F)O

Origin of Product

United States

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